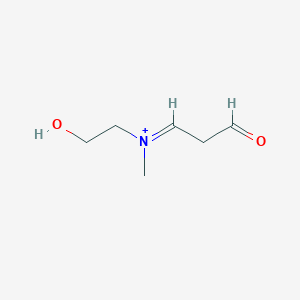![molecular formula C19H11FO2 B15161387 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one CAS No. 652138-24-4](/img/structure/B15161387.png)
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is a heterocyclic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a fluorine atom attached to the phenyl ring, which can influence its chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one typically involves multi-component reactions. One common method is the reaction of 2-fluorobenzaldehyde with 2-naphthol in the presence of a catalyst under reflux conditions. The reaction can be carried out in various solvents, such as ethanol or acetonitrile, and often requires a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve product purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthopyrans with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of photochromic materials for applications in lenses, coatings, and smart windows.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one involves its ability to undergo photochromic transitions. When exposed to UV light, the compound can switch from a closed form to an open form, resulting in a change in color. This photochromic behavior is due to the reversible cleavage and formation of chemical bonds within the molecule. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various cellular components, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Naphtho[2,1-b]pyran: Lacks the fluorine atom, which can affect its chemical properties.
2H-Naphtho[1,2-b]pyran: Another isomer with different photochromic properties.
Spiropyrans: Compounds with similar photochromic behavior but different structural features.
Uniqueness
3-(2-Fluorophenyl)-1H-naphtho[2,1-b]pyran-1-one is unique due to the presence of the fluorine atom, which can enhance its stability and alter its reactivity compared to other naphthopyrans. This makes it a valuable compound for various applications, particularly in the development of advanced photochromic materials.
Eigenschaften
CAS-Nummer |
652138-24-4 |
|---|---|
Molekularformel |
C19H11FO2 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C19H11FO2/c20-15-8-4-3-7-14(15)18-11-16(21)19-13-6-2-1-5-12(13)9-10-17(19)22-18/h1-11H |
InChI-Schlüssel |
ZWMCNYORTGSOLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=C(O3)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


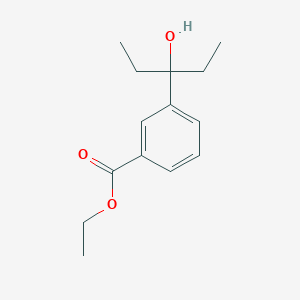
![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)
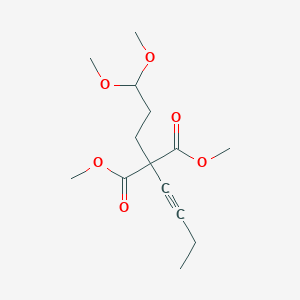


![3-(2-{2-[(2R)-2-Methylpyrrolidin-1-yl]ethyl}-1-benzofuran-5-yl)quinoline](/img/structure/B15161337.png)
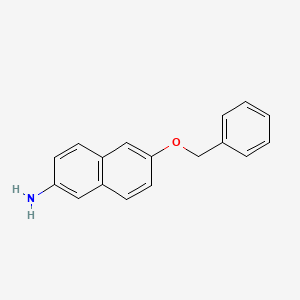


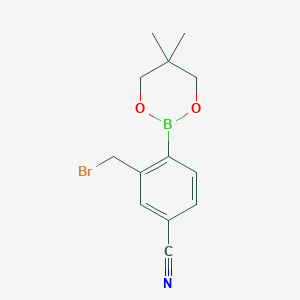
![N,N'-(Ethane-1,2-diyl)bis[2-(2-formylphenoxy)acetamide]](/img/structure/B15161395.png)
